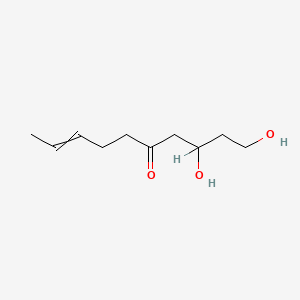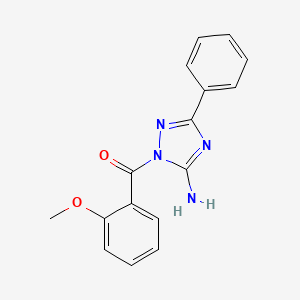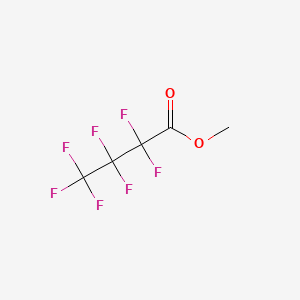
Methylheptafluorbutyrat
Übersicht
Beschreibung
Methyl heptafluorobutyrate (MHFBU) is a fluorinated alkyl ester compound with a wide range of applications in the scientific research and industrial fields. It is a colorless liquid with a boiling point of 86°C, a melting point of -50°C, and a molecular weight of 206.3 g/mol. It is a versatile compound that has been used in various fields, such as organic synthesis, analytical chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Chromatographie
Methylheptafluorbutyrat (MHFB) wird in der Chromatographie als Derivatisierungsmittel eingesetzt, um die Flüchtigkeit von Analyten für die Gaschromatographie (GC) zu verbessern. Es ist besonders nützlich bei der Analyse von Biomolekülen wie Peptiden und Aminosäuren, die in ihre N-Heptafluorbutyrylmethylesterderivate umgewandelt werden {svg_1}. Diese Modifikation verbessert die Detektion und Quantifizierung dieser Verbindungen in komplexen biologischen Proben signifikant.
Safety and Hazards
Methyl heptafluorobutyrate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and avoid ingestion . In case of contact, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
Wirkmechanismus
Target of Action
Methyl heptafluorobutyrate, also known as Methyl perfluorobutyrate , is a chemical compound used in various applications.
Result of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
The action, efficacy, and stability of Methyl heptafluorobutyrate can be influenced by various environmental factors. For instance, it is recommended to handle this compound only outdoors or in a well-ventilated area . .
Biochemische Analyse
Biochemical Properties
Methyl heptafluorobutyrate plays a crucial role in biochemical reactions, particularly in the derivatization of bile acids. It interacts with bile acids and their conjugates, such as glycine and taurine, to form stable heptafluorobutyrate derivatives . These derivatives are essential for the quantitative analysis of bile acids in biological samples. The interaction involves the esterification of bile acids, which enhances their volatility and detectability in gas-liquid chromatography.
Molecular Mechanism
At the molecular level, methyl heptafluorobutyrate exerts its effects through the formation of heptafluorobutyrate derivatives with bile acids. This process involves the binding of methyl heptafluorobutyrate to the carboxyl group of bile acids, resulting in the formation of a stable ester bond . This esterification reaction enhances the volatility and stability of bile acids, making them suitable for gas-liquid chromatography analysis. The compound does not directly interact with enzymes or proteins but facilitates the analysis of bile acid-related biochemical pathways.
Metabolic Pathways
Methyl heptafluorobutyrate is involved in the metabolic pathways related to bile acid analysis. It interacts with bile acids and their conjugates to form heptafluorobutyrate derivatives, which are then analyzed using gas-liquid chromatography . This process does not significantly alter the metabolic flux or metabolite levels but facilitates the accurate quantification of bile acids in biological samples. The compound itself is not metabolized in the traditional sense but acts as a chemical reagent in the analysis process.
Eigenschaften
IUPAC Name |
methyl 2,2,3,3,4,4,4-heptafluorobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F7O2/c1-14-2(13)3(6,7)4(8,9)5(10,11)12/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPUVAKBXDBGJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059881 | |
| Record name | Methyl perfluorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356-24-1 | |
| Record name | Methyl 2,2,3,3,4,4,4-heptafluorobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptafluorobutyryl methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl perfluorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl heptafluorobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL HEPTAFLUOROBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ6T850AR0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of fluorine atoms in Methyl heptafluorobutyrate influence its reactivity with trifluoromethyl radicals?
A: Research indicates that the fluorine atoms in Methyl heptafluorobutyrate significantly impact its reactivity with trifluoromethyl radicals. Studies on hydrogen abstraction reactions by trifluoromethyl radicals from various compounds, including Methyl heptafluorobutyrate, reveal a lower reactivity compared to non-fluorinated esters like Methyl acetate or Methyl formate []. This difference in reactivity is attributed to the electronegativity of fluorine atoms. The fluorine atoms withdraw electron density from the methoxy group, creating a partial positive charge. This partial positive charge repels the electrophilic trifluoromethyl radical, hindering the hydrogen abstraction process and thus, lowering the overall reactivity [].
Q2: Can you describe the synthesis of 1,1-dihydroperfluorobutanol using Methyl heptafluorobutyrate and highlight the key reaction conditions for optimal yield?
A: 1,1-Dihydroperfluorobutanol can be synthesized from Methyl heptafluorobutyrate in a two-step process []:
Q3: What insights do the products of (1-adamantyl)(3-noradamantyl)methyl heptafluorobutyrate solvolysis offer regarding carbene rearrangements?
A: The solvolysis of (1-adamantyl)(3-noradamantyl)methyl heptafluorobutyrate in methanol provides valuable information about the behavior of the intermediate carbene species []. The reaction yields a mixture of ethers, with 2-(1-adamantyl)-1-methoxyadamantane as the major product. The formation of this specific ether suggests a rearrangement of the initially formed carbene, (1-adamantyl)(3-noradamantyl)methylidene, to the more stable 2-(1-adamantyl)adamantene []. This rearrangement highlights the tendency of carbenes to undergo skeletal changes to achieve a lower energy state. Further evidence for this rearrangement pathway is provided by the isolation of 2-(1-adamantyl)-2-methoxyadamantane and 2-(1-adamantyl)-2,4-didehydroadamantane when the reaction is carried out under photolytic conditions in a hexane-methanol mixture [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
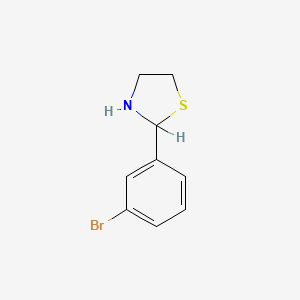
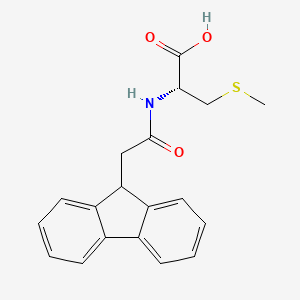
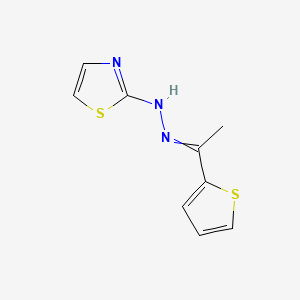
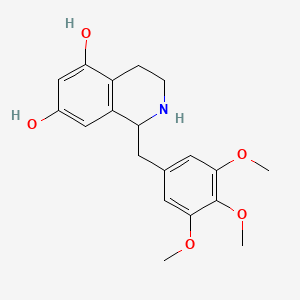
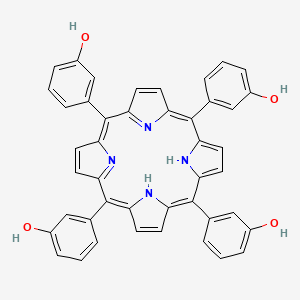
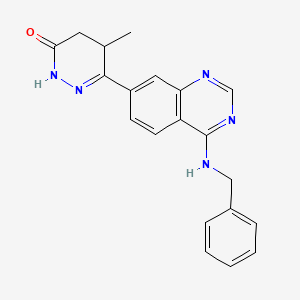
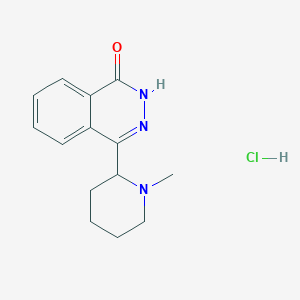
![(2S,3S,4S,5R)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1199016.png)



